molecular formula C14H15ClN4O B2579270 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide CAS No. 1797078-52-4

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2579270
CAS No.: 1797078-52-4
M. Wt: 290.75
InChI Key: BFOKYBFMUMDGHH-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a pyrimidinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction involving dimethylamine and a suitable pyrimidine precursor.

    Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Coupling Reaction: The chlorinated benzamide is then coupled with the pyrimidine intermediate under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation might introduce additional functional groups, while reduction could modify the pyrimidine ring.

    Coupling Reactions: The pyrimidine moiety can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.

Major Products

The major products formed from these reactions include various substituted benzamides and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying cellular pathways and mechanisms.

    Industrial Chemistry: The compound is utilized in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
  • 3-chloro-N-((4-(methylamino)pyrimidin-2-yl)methyl)benzamide
  • 3-chloro-N-((4-(dimethylamino)pyridin-2-yl)methyl)benzamide

Uniqueness

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is unique due to the specific positioning of the chloro group and the dimethylamino substituent on the pyrimidine ring. This configuration can significantly influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H15ClN4O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

This structure features a chlorinated benzamide linked to a dimethylaminopyrimidine moiety, which is crucial for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against selected cancer types:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)1.76Induction of apoptosis
MCF-7 (Breast)2.28Cell cycle arrest
A549 (Lung)3.67Inhibition of tubulin polymerization
PC-3 (Prostate)0.33Pro-apoptotic signaling

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro:

  • Reduction of IL-6 and TNF-alpha : Inflammatory cytokines were significantly decreased in treated macrophage cultures.
  • Microglial Activation : In vivo studies indicated reduced microglial activation in models of neuroinflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI demonstrated that the compound effectively inhibited cell growth in multiple cancer cell lines, with a notable mechanism involving the downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic mechanism .
  • Neuroinflammation Study : Research conducted on BV-2 cells indicated that the compound reduced LPS-induced inflammation, showcasing its potential for treating neurodegenerative diseases .
  • Pharmacokinetic Profile : The pharmacokinetic evaluation revealed an oral bioavailability of approximately 31.8% with a clearance rate indicating moderate systemic exposure, which suggests potential for therapeutic use .

Properties

IUPAC Name

3-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKYBFMUMDGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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